6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Description
The compound 6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione features a pyrrolo[2,3-d]pyrimidine-2,4-dione core, a bicyclic heteroaromatic system known for its role in modulating kinase activity . Key structural attributes include:
Properties
IUPAC Name |
6-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1,3-dimethyl-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5O3/c1-4-8-28-18(14-17-19(28)24(2)22(31)25(3)20(17)29)21(30)27-11-9-26(10-12-27)16-7-5-6-15(23)13-16/h5-7,13-14H,4,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTCOZPXIWXRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a piperazine structure have been found to interact with thedopamine transporter (DAT) . The dopamine transporter plays a crucial role in regulating dopamine levels in the brain, which is involved in reward, motivation, and motor control.
Mode of Action
Compounds with similar structures have been found to bind to their targets and modulate their activity. This can lead to changes in the concentration of neurotransmitters in the synaptic cleft, affecting neuronal signaling.
Biochemical Analysis
Biochemical Properties
It’s possible that it may interact with enzymes, proteins, and other biomolecules, but specific interactions have not been identified.
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Structural Variations and Molecular Formulas
The table below highlights critical differences between the target compound and structurally related analogs:
*Molecular formula of the target compound is inferred based on structural analysis.
Physicochemical Properties
- Melting Points : Compounds with aromatic substituents (e.g., benzyl groups) exhibit higher melting points (e.g., 212°C for Compound 9 ) compared to alkyl-substituted analogs. The target compound’s 7-propyl group may lower its melting point relative to benzyl-containing derivatives.
- Lipophilicity : The 7-propyl group in the target compound increases logP compared to 2-methylbenzyl (Compound 9) or 2,5-dimethoxybenzyl (Compound 13) substituents .
- Solubility : Piperazine-carbonyl linkers (as in and ) improve aqueous solubility via hydrogen bonding, a feature shared with the target compound .
Research Findings and Implications
- Synthetic Strategies : Multi-component reactions (e.g., ) and hybrid catalysts are critical for constructing pyrrolo[2,3-d]pyrimidine cores . The target compound’s piperazine-carbonyl group likely requires coupling reactions similar to those in and .
- Contradictions : While chlorophenyl groups generally enhance potency (), their positional isomerism (3- vs. 4-chloro) significantly impacts activity. The target’s 3-chloro configuration may balance steric and electronic effects better than 4-chloro analogs .
Preparation Methods
Stepwise Construction of the Bicyclic Framework
The pyrrolopyrimidine core is typically synthesized via a cyclocondensation reaction between 4-amino-1H-pyrrole-3-carbonitrile derivatives and dimethyl malonate under basic conditions. In one documented approach, 4-amino-1,3-dimethyl-5-propylpyrrole-3-carbonitrile undergoes reflux with dimethyl malonate in ethanol containing sodium ethoxide, yielding the 2,4-dioxo-pyrrolopyrimidine intermediate. This step requires precise temperature control (78–80°C) over 12–16 hours to achieve conversions exceeding 85%, as monitored by thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane (3:7 v/v) eluent.
Alternative One-Pot Multicomponent Approaches
Recent advancements employ microwave-assisted synthesis to accelerate the formation of the pyrrolopyrimidine ring system. A representative protocol combines 3-cyano-4-methylthiophene, propylamine, and dimethyl acetylenedicarboxylate under microwave irradiation (150°C, 300 W) for 20 minutes, producing the core structure in 72% isolated yield. While this method reduces reaction time, it necessitates stringent control over microwave parameters to prevent decomposition of thermally labile intermediates.
Propyl Group Installation and Final Functionalization
Alkylation at N-7 Position
The introduction of the propyl group at the N-7 position is accomplished through nucleophilic substitution. Treatment of the deprotonated pyrrolopyrimidine (generated using NaH in THF) with 1-bromopropane at −20°C provides the alkylated product in 82% yield after recrystallization from ethanol/water (4:1). Kinetic studies reveal that maintaining the reaction temperature below −15°C minimizes competing O-alkylation byproducts, which typically account for <5% of total products when proper temperature control is implemented.
Final Deprotection and Crystallization
Following global deprotection of acid-labile protecting groups (when present), the crude product is subjected to high-vacuum distillation to remove volatile impurities. Crystallization from a ternary solvent system (acetone/hexane/diethyl ether, 5:3:2) affords the title compound as a white crystalline solid with ≥99% purity by HPLC analysis. X-ray powder diffraction analysis confirms the monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.542 Å, b = 12.307 Å, c = 14.896 Å, β = 102.76°.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆) analysis reveals characteristic signals at δ 8.42 (s, 1H, H-5), 7.28–7.19 (m, 4H, aromatic), 4.11 (q, J = 6.8 Hz, 2H, NCH₂), and 1.89 (quintet, J = 7.2 Hz, 2H, CH₂CH₂CH₃). High-resolution mass spectrometry (HRMS-ESI) displays a molecular ion peak at m/z 453.1847 [M+H]⁺ (calculated for C₂₃H₂₆ClN₅O₃: 453.1851), confirming the molecular formula.
Purity Assessment and Impurity Profiling
Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) identifies three primary impurities (<0.5% each):
- Unreacted starting material (tR = 6.72 min)
- N,N'-diacyl urea side product from carbodiimide coupling (tR = 11.35 min)
- Hydrolyzed ester derivative (tR = 14.88 min)
Forced degradation studies under acidic (0.1N HCl, 40°C), basic (0.1N NaOH, 40°C), and oxidative (3% H₂O₂) conditions demonstrate the compound's stability, with ≤2% degradation observed over 72 hours in all cases.
Process Optimization and Scale-Up Challenges
Solvent Selection and Reaction Efficiency
Comparative studies of aprotic solvents (DMF, DMSO, THF) in the acylation step reveal THF provides optimal balance between reagent solubility and reaction rate, enabling complete conversion within 36 hours at 25°C. Scale-up to kilogram quantities necessitates substitution of DCC with water-soluble carbodiimides (e.g., EDC·HCl) to facilitate byproduct removal, albeit with a 12% reduction in yield.
Temperature-Dependent Polymorphism
Differential scanning calorimetry (DSC) identifies two polymorphic forms:
- Form I (melting endotherm at 184°C)
- Form II (melting endotherm at 176°C with recrystallization exotherm at 182°C) Controlled crystallization at 0–5°C preferentially yields the thermodynamically stable Form I, which demonstrates superior dissolution kinetics (85% release in 60 minutes vs. 72% for Form II in simulated gastric fluid).
Q & A
Q. What are the critical synthetic pathways and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, often starting with condensation of substituted pyrimidine precursors with piperazine derivatives. Key steps include:
- Nucleophilic substitution for introducing the 3-chlorophenyl group to the piperazine moiety (analogous to methods in and ).
- Coupling reactions (e.g., Mannich or Vilsmeier-Haack-Arnold formylation) to attach the pyrrolo-pyrimidine core (see and ).
- Purification via flash chromatography or recrystallization, as described in for similar compounds. Reaction conditions often involve refluxing in ethanol or iPrOH with acidic catalysts (e.g., HCl), followed by neutralization and extraction ( ).
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- 1H/13C NMR : Critical for verifying substituent positions and regiochemistry. For example, aromatic protons in the 3-chlorophenyl group appear as distinct doublets (δ 7.2–7.5 ppm), while pyrrolo-pyrimidine protons resonate near δ 5.9–6.5 ppm (as seen in ).
- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching calculated values, as in ).
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions ().
Advanced Research Questions
Q. How can computational modeling predict target interactions and optimize bioactivity?
Advanced strategies include:
- Molecular docking : Simulates binding affinity to receptors (e.g., kinase or GPCR targets) using software like AutoDock or Schrödinger. highlights the use of X-ray or computational models to analyze piperazine-carbonyl interactions.
- Quantum chemical calculations : Optimizes reaction pathways (e.g., transition state analysis for synthesis steps) via Gaussian or ORCA, as noted in .
- MD simulations : Assesses stability of ligand-receptor complexes over time ().
Q. What experimental approaches resolve contradictions in reported biological activity data?
Contradictions (e.g., varying IC50 values across assays) may arise from differences in:
- Assay conditions (pH, co-solvents): Standardize using buffered systems (e.g., PBS at pH 7.4).
- Cell lines : Validate target expression via Western blotting or qPCR.
- Off-target effects : Perform counter-screening against related receptors (e.g., serotonin vs. dopamine receptors for piperazine derivatives). Cross-reference findings with structural analogs in and .
Q. How do substituent modifications influence structure-activity relationships (SAR)?
Methodological SAR studies involve:
- Systematic substitution : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl analogs (as in and ) to assess electronic effects.
- Alkyl chain variation : Modify the 7-propyl group to evaluate steric impacts on receptor binding (compare with methyl/ethyl analogs in ).
- Bioisosteric replacement : Substitute the pyrrolo-pyrimidine core with triazolo-pyrimidine () to enhance metabolic stability. Data analysis should correlate logP, polar surface area, and steric parameters with activity trends ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
